
(R)-2-Amino-2-(3-fluorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-1-(3-Fluorophenyl)ethanol” is a building block used in pharmaceutical synthesis . It is also known as “3-Fluorophenethyl alcohol” and has a molecular formula of C8H9FO .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the asymmetric cascade synthesis of ®-1-(2-chlorophenyl) ethanol was achieved using combi-crosslinked enzymes (O-CLEs, S-CLEs, and combi-CLEAs) with product yields of 93%, 55%, and 16% respectively . Another approach involved the asymmetric reduction of α-chloroacetophenone by an alcohol dehydrogenase (ADH), followed by base-induced ring closure (epoxidation) of enantiopure 2-chloro-1-phenylethanol .
Molecular Structure Analysis
The molecular formula of “3-Fluorophenethyl alcohol” is C8H9FO . The InChI Key is MZNBGEKFZCWVES-UHFFFAOYSA-N .
Chemical Reactions Analysis
In the context of chemical reactions, the use of non-canonical amino acids with bio-orthogonal reactive groups was reported. These were genetically inserted into an aldo-keto reductase (AKR) and an alcohol dehydrogenase (ADH) at two preselected sites for each enzyme .
Physical and Chemical Properties Analysis
“3-Fluorophenethyl alcohol” is a colorless liquid with a density of 1.1200g/mL. It has a boiling point of 90°C (3.0mmHg) and a molecular weight of 140.16 g/mol .
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Biocatalysis
One of the primary applications of fluorinated compounds, including variants similar to (R)-2-Amino-2-(3-fluorophenyl)ethanol, is in the enantioselective synthesis of pharmaceutical intermediates. For instance, (S)-(-)-1-(4-Fluorophenyl)ethanol, a compound closely related to the query chemical, has been utilized as an intermediate in the synthesis of antagonists for the CCR5 chemokine receptor, which are protective against HIV infection. This synthesis employs the enantioselective reduction of prochiral ketones, demonstrating the potential for similar methodologies to be applied to this compound (ChemChemTech, 2022).
Additionally, biocatalysis presents a promising avenue for the synthesis of chiral alcohols, including derivatives of this compound. An enzyme derived from Burkholderia cenocepacia has shown excellent anti-Prelog’s stereoselectivity for reducing ketone to alcohol, indicating potential application in synthesizing chiral alcohols with pharmaceutical relevance (Applied Biochemistry and Biotechnology, 2018).
Material Science and Organic Electronics
Furthermore, derivatives of this compound have been investigated for their applications in material science. For example, novel azobenzene precursors synthesized through azocoupling reactions, which include derivatives similar to the query compound, have been characterized for their non-linear optical (NLO) properties. Such compounds have potential applications in the development of electro-optical active polyurethanes, highlighting the relevance of fluorinated ethanol derivatives in the creation of advanced materials (Optical Materials, 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-2-amino-2-(3-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXAEESIPIUPTJ-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@H](CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Cyclopentyl-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2557123.png)
![(Z)-methyl 2-(2-((2,2-diphenylacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2557124.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2557126.png)
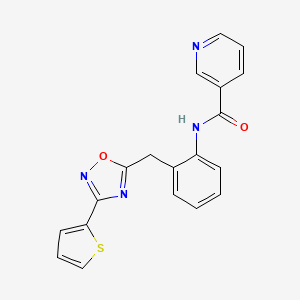
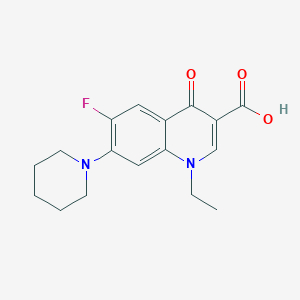
![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2557129.png)
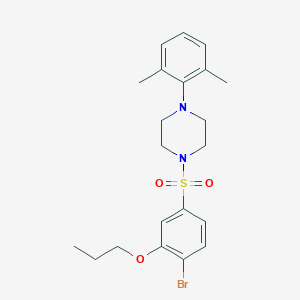
![N-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2557132.png)
![3-Cyano-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2557134.png)
![N-(3-chloro-4-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2557138.png)
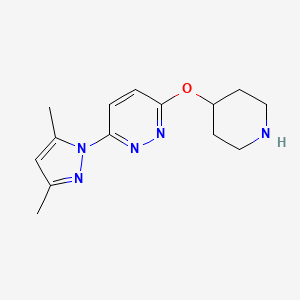
![N-(1-cyano-1-cyclopropylethyl)-2-{2-methyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide](/img/structure/B2557142.png)
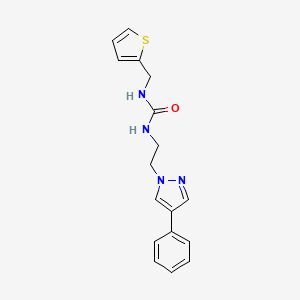
![4-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2557145.png)
